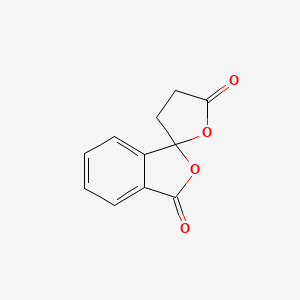

Spirodilactone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

spiro[2-benzofuran-3,5'-oxolane]-1,2'-dione |

InChI |

InChI=1S/C11H8O4/c12-9-5-6-11(14-9)8-4-2-1-3-7(8)10(13)15-11/h1-4H,5-6H2 |

InChI Key |

ZKEVGLUAKGKGMO-UHFFFAOYSA-N |

SMILES |

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O |

Origin of Product |

United States |

Contextualization Within Spirocyclic and Lactone Chemistry

Spironolactone (B1682167) is structurally classified as a spirolactone. This places it within two important categories of organic compounds: spirocycles and lactones. Spirocyclic compounds are characterized by rings that are connected through a single common atom. nih.gov The spirolactone structure, in particular, contains a lactone—a cyclic ester—attached to another ring system via this spiro-linkage. nih.govwikipedia.org

In the case of Spironolactone, it is specifically a steroidal 17α-spirolactone. wikipedia.orgresearchgate.net Its core structure is a steroid nucleus where the lactone ring is attached at the C17α position. wikipedia.org The full chemical name for Spironolactone is 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone. researchgate.net This complex structure is fundamental to its biological activity.

Historical Perspective of Spironolactone Discovery and Early Research

The development of Spironolactone (B1682167) dates back to the 1950s, a period of significant advancement in steroid chemistry. It was discovered in 1957 by researchers at G. D. Searle & Company. wikipedia.orgnih.gov The initial research was driven by the need to find an antagonist to aldosterone (B195564), a mineralocorticoid hormone that regulates sodium and potassium balance in the body. acs.org

Spironolactone was first introduced for medical use in 1959. wikipedia.orgnih.gov Early research focused on its function as a potassium-sparing diuretic, a novel mechanism at the time. wikipedia.orgnih.gov The development of Spironolactone and other similar compounds, often denoted with an "SC" designation by Searle (Spironolactone was SC-9420), marked a significant milestone in the creation of synthetic steroids with specific therapeutic actions. wikipedia.org

Broader Academic Significance in Organic Chemistry and Chemical Biology

Classic and Contemporary Approaches to Spirodilactone Ring Systems

The construction of the this compound framework has been approached through various synthetic strategies, each with its own set of advantages and limitations. These methods can be broadly categorized into intramolecular and intermolecular strategies, with a significant focus on achieving high levels of stereocontrol through asymmetric catalysis.

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including lactones. In the context of spirodilactones, this often involves the cyclization of a precursor molecule containing both a hydroxyl and a carboxylic acid functionality, or their synthetic equivalents, positioned to form the second lactone ring onto a pre-existing lactone or a precursor to it.

One common approach is the acid-catalyzed lactonization of a hydroxy-dicarboxylic acid or a related derivative. The mechanism typically involves protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the hydroxyl group. youtube.com Subsequent elimination of a water molecule leads to the formation of the lactone ring. The regioselectivity of the cyclization (i.e., the size of the resulting ring) is often governed by the relative stability of the transition states leading to different ring sizes, with five- and six-membered rings being the most common.

Another classic method is the Baeyer-Villiger oxidation of a cyclic ketone precursor. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone. When applied to a substrate already containing a lactone and a cyclic ketone at the spiro-center, this method can effectively generate the second lactone ring of a this compound.

More contemporary methods often employ transition-metal catalysis to facilitate the cyclization. For instance, gold(I) catalysts have been shown to be effective in the intramolecular hydroarylation and cyclization of functionalized malonic acids bearing arylacetylene moieties to form spirobislactones under mild conditions. mdpi.com These reactions proceed with high efficiency and can tolerate a variety of substituents. mdpi.com

Intermolecular annulation reactions involve the formation of a ring from two or more separate molecules. mdpi.com In the context of this compound synthesis, this typically involves a cascade or domino reaction sequence where an initial intermolecular reaction is followed by one or more intramolecular cyclizations to build the spirocyclic system.

A notable example is the use of aza-Michael addition followed by intramolecular annulation for the synthesis of polysubstituted 4-aminoquinolines, a strategy that demonstrates high atom economy and can be adapted for the synthesis of other heterocyclic systems. frontiersin.org While not a direct synthesis of spirodilactones, the principle of combining inter- and intramolecular steps is a key concept. For instance, a [4+2] annulation strategy has been developed for the synthesis of various quinoline (B57606) derivatives. nih.gov

A transition-metal-free approach for the synthesis of quinazolin-4(3H)-ones involves a one-pot intermolecular annulation of o-aminobenzamides and thiols. rsc.org These strategies, while not directly yielding spirodilactones, showcase the power of annulation reactions in constructing complex heterocyclic frameworks, and similar principles can be applied to the design of this compound syntheses.

The generation of chiral spirodilactones with high enantiomeric and diastereomeric purity is a significant challenge. Catalytic asymmetric synthesis has emerged as the most powerful tool to achieve this, employing chiral catalysts to control the stereochemical outcome of the reaction.

N-Heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the enantioselective formal [3+2] annulation of α,β-unsaturated aldehydes with 3-hydroxy oxindoles to produce spiro γ-butyrolactones. rsc.org This reaction proceeds under oxidative conditions and generates the spirocyclic products with moderate to good yields and high stereoselectivity. rsc.org The mechanism is believed to involve the formation of an NHC-bound α,β-unsaturated acylazolium intermediate. rsc.org

Cooperative catalysis, using a combination of different metal catalysts, has also proven effective. For example, a copper/palladium co-catalyzed cascade allylic alkylation/aza-Prins cyclization has been developed for the synthesis of chiral spiroindolylpiperidine-γ-butyrolactones. chinesechemsoc.org This method allows for the construction of complex spirocyclic systems with excellent diastereo- and enantioselectivity. chinesechemsoc.org

Furthermore, dinuclear zinc cooperative catalysis has been applied to the synthesis of spiro[1-indanone-γ-butyrolactones] through an asymmetric [3+2] annulation involving an amide C–N bond cleavage. rsc.org This method provides an alternative to organocatalytic approaches for similar transformations. rsc.org A highly efficient copper(I)/TF-BiphamPhos-catalyzed tandem Michael addition-elimination of cyclic imino esters with Morita-Baylis-Hillman bromides has been used to construct spiro(γ-butyrolactam-γ-butyrolactone) moieties. researchgate.netnih.gov

| Catalytic System | Reaction Type | Product | Key Features |

| N-Heterocyclic Carbene (NHC) | [3+2] Annulation | Spiro γ-butyrolactone | Organocatalytic, oxidative conditions, good stereoselectivity rsc.org |

| Copper/Palladium | Cascade Allylation/aza-Prins Cyclization | Spiroindolylpiperidine-γ-butyrolactone | Cooperative catalysis, excellent stereocontrol chinesechemsoc.org |

| Dinuclear Zinc | [3+2] Annulation | Spiro[1-indanone-γ-butyrolactone] | Cooperative catalysis, C-N bond cleavage rsc.org |

| Copper(I)/TF-BiphamPhos | Tandem Michael Addition-Elimination | Spiro(γ-butyrolactam-γ-butyrolactone) | High efficiency, good for drug discovery motifs researchgate.netnih.gov |

Total Synthesis Pathways of Complex Natural Products Featuring this compound Moieties

The ultimate test for any synthetic methodology is its application in the total synthesis of complex natural products. Several natural products containing the this compound core have been targeted by synthetic chemists, providing a platform to showcase the utility of novel synthetic strategies.

Picrotoxinin: This neurotoxic sesquiterpenoid features a complex, highly oxygenated, and stereochemically dense structure. Its total synthesis has been a long-standing challenge. One asymmetric total synthesis utilized a Mizoroki-Heck reaction of an enantioenriched tricyclic lactone with isopropenyl bromide as a key step to introduce a crucial isopropenyl group with high diastereoselectivity. thieme-connect.com Functional group manipulations, including carbonylation and bromoetherification, completed the synthesis. thieme-connect.com Another concise and stereocontrolled synthesis of (–)-picrotoxinin was achieved by incorporating a symmetrizing geminal dimethyl group, which facilitated a regio- and stereoselective formation of the bicyclic core. chemrxiv.orgacs.org This was followed by a series of C-C and C-H bond oxidations to form the C15 lactone. chemrxiv.org The stereoselective total synthesis of (−)-picrotoxinin has also been described starting from (+)-5β-hydroxycarvone, where key transformations included a Claisen rearrangement, an organoselenium-mediated reduction, and a stereospecific construction of a glycidic ester to build the eight contiguous asymmetric centers. researchgate.net

Lissoclinolide: This naturally occurring butenolide possesses antibiotic and cytotoxic properties. Its total synthesis has been achieved through various routes. One approach involved a highly E-selective Still-Gennari-type olefination and an acid-induced lactonization of an (E)-α-bromo-γ,δ-epoxy acrylate (B77674) derivative as key steps. murdoch.edu.au The regioselective 5-exo lactonization was controlled by using acetic acid under kinetically controlled conditions. murdoch.edu.au Another efficient synthesis was accomplished in nine steps from propargyl alcohol, featuring a hydrogen transfer hydrozirconation, a trans-selective Pd-catalyzed cross-coupling of an alkenylzirconium with a 1,1-dibromoalkene, and a silver-catalyzed lactonization. scispace.comscispace.comslideshare.net

| Natural Product | Key Synthetic Strategy | Starting Material | Reference(s) |

| Picrotoxinin | Mizoroki-Heck reaction | Enantioenriched tricyclic lactone | thieme-connect.com |

| Picrotoxinin | Symmetrizing gem-dimethyl group incorporation | (R)-carvone | chemrxiv.orgacs.org |

| Picrotoxinin | Claisen rearrangement, organoselenium-mediated reduction | (+)-5β-hydroxycarvone | researchgate.net |

| Lissoclinolide | Acid-induced lactonization | (E)-α-bromo-γ,δ-epoxy acrylate derivative | murdoch.edu.aucrossref.org |

| Lissoclinolide | Hydrozirconation, Pd-catalyzed cross-coupling, Ag-catalyzed lactonization | Propargyl alcohol | scispace.comscispace.comslideshare.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like spirodilactones to improve sustainability.

A core principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.govgajrc.com Reactions with high atom economy, such as cycloadditions and certain catalytic reactions, are preferable as they generate less waste. nih.gov For instance, developing catalytic cycles that minimize the use of stoichiometric reagents can significantly improve the atom economy of a synthesis.

Another key principle is the use of renewable feedstocks . rsc.orgresearchgate.net There is a growing interest in utilizing biomass-derived platform chemicals as starting materials for synthesis. rsc.org Levoglucosenone, derived from the pyrolysis of cellulose, is a versatile starting material for the synthesis of various compounds, including (R)-γ-carboxy-γ-butyrolactone, an intermediate for substituted lactones. rsc.org The use of fatty acids and their derivatives, obtained from renewable oils and fats, is another promising avenue for the synthesis of lactones. mdpi.commdpi.com

The development of catalytic methods is central to green chemistry. Catalysts, used in small amounts, can replace stoichiometric reagents, leading to less waste and often milder reaction conditions. jddhs.comnih.gov As discussed in section 2.1.3, a wide range of catalytic asymmetric methods are being developed for this compound synthesis, which not only provide stereocontrol but also align with the principles of green chemistry.

Furthermore, minimizing derivatization steps, using safer solvents, and designing for energy efficiency are other green chemistry principles that can be applied to the synthesis of spirodilactones. jocpr.comnih.gov The adoption of these principles not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Chemical Modifications and Functionalization of the this compound Scaffold

The chemical manipulation of the this compound framework allows for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into reactions that alter existing functional groups and those that introduce new ones.

Esterification and amidation reactions are fundamental transformations for modifying hydroxyl and carboxyl groups, respectively, which may be present on the this compound scaffold or introduced through other reactions. These modifications can influence the lipophilicity, solubility, and metabolic stability of the parent compound.

In the context of this compound-containing compounds, such as certain steroidal derivatives, esterification of hydroxyl groups can be achieved using standard procedures. For instance, the reaction of a hydroxylated this compound with an acid anhydride, like acetic anhydride, in the presence of a base can yield the corresponding acetate ester google.com. While direct amidation of a carboxyl group on a this compound is less commonly reported, the general principles of amide bond formation would apply. This typically involves the activation of the carboxylic acid, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine nih.gov.

It is important to note that in many synthetic routes towards complex spirodilactones, such as spironolactone, the functional groups that could undergo esterification or amidation are often manipulated on precursor molecules before the final this compound ring is formed google.com.

Halogenation, the introduction of one or more halogen atoms, can significantly alter the electronic properties and metabolic stability of a molecule. Halogenation of a this compound scaffold can occur at various positions, depending on the substrate and reaction conditions. For example, free radical halogenation can be used to introduce a halogen at an allylic or benzylic position if such a moiety is present in the this compound structure libretexts.org. Electrophilic halogenation can be employed for aromatic or electron-rich olefinic systems within the scaffold wikipedia.orgyoutube.comyoutube.com.

Oxidation and reduction reactions offer a means to interconvert functional groups on the this compound core. The lactone ring itself is susceptible to reduction. Strong reducing agents like lithium aluminum hydride can reduce the ester linkage of the lactone to a diol, thus opening the ring youtube.com. Milder or more sterically hindered reducing agents may allow for the selective reduction of other carbonyl groups present in the molecule without affecting the lactone ring researchgate.netresearchgate.net. Conversely, oxidation reactions can be used to introduce new carbonyl groups or to modify existing hydroxyl groups to ketones or aldehydes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and the construction of extended conjugated systems organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgjk-sci.comyonedalabs.comlibretexts.orgresearchgate.net. These reactions typically require a halide or triflate group on one coupling partner and a boronic acid or ester (for Suzuki) or an alkene (for Heck) on the other.

To apply these reactions to a this compound scaffold, the scaffold must first be functionalized with a suitable handle, such as a halogen atom. Once a halogenated this compound is obtained, it can, in principle, be subjected to Suzuki or Heck coupling conditions to introduce new aryl, heteroaryl, or vinyl groups. This would extend the π-system of the molecule, which can be a strategy to modulate its interaction with biological targets. While specific examples of Suzuki and Heck reactions on a simple this compound scaffold are not extensively documented in the reviewed literature, the general applicability of these reactions to a wide range of substrates suggests their potential in this context nih.gov.

Synthesis of this compound-Containing Heterocyclic Hybrids

The fusion or spiro-annulation of heterocyclic rings onto a this compound core can lead to novel molecular architectures with unique biological activities. Steroidal and diterpenoid spirodilactones are two important classes of such hybrids.

Steroidal spirodilactones are a well-established class of compounds, with spironolactone being a prominent example wikipedia.org. The synthesis of these molecules often involves the modification of a steroid precursor. For instance, the synthesis of spironolactone starts from a steroid raw material and involves several steps, including the introduction of a γ-lactone ring at the C-17 position and the addition of a thioacetyl group at the C-7 position google.com.

The general strategy for the synthesis of 17-spiro-γ-lactone steroids often involves the reaction of a 17-keto steroid with a suitable reagent to build the lactone ring. Numerous derivatives have been synthesized by modifying the steroidal backbone before or after the formation of the spirolactone moiety nih.govnih.gov. These modifications can include the introduction of different functional groups at various positions of the steroid nucleus to explore structure-activity relationships.

Table 1: Examples of Synthetic Steroidal this compound Derivatives

| Compound | Precursor | Key Synthetic Steps | Reference |

|---|---|---|---|

| Spironolactone | Ethisterone | Ethynylation, carboxylation, lactonization, dehydrogenation, thioacetylation | google.com |

| Canrenone | Steroidal precursors | Dehydrogenation of a precursor spirolactone | google.com |

Natural products, such as the diterpenoid oridonin (B1677485), have served as starting materials for the synthesis of complex this compound-containing molecules uc.pt. The chemical transformation of oridonin can lead to the formation of a spirolactone moiety through oxidative cleavage of a C-C bond in one of the rings.

A common synthetic route involves the oxidation of the A-ring of oridonin, leading to a rearrangement and the formation of the spirolactone structure. The resulting spirolactone-type diterpenoid can then be further functionalized, for example, by esterification of hydroxyl groups, to generate a library of derivatives nih.govnih.govresearchgate.net. These modifications have been shown to have a significant impact on the biological activity of the compounds.

Table 2: Synthesis of Spirolactone-Type Diterpenoid Derivatives from Oridonin

| Derivative | Key Reagents | Reaction Type | Research Finding | Reference |

|---|---|---|---|---|

| 14-O-Acetyl-spirolactone derivative | Acetic anhydride, DMAP | Esterification | Modification of the 14-OH group can enhance biological activity. | nih.gov |

| ent-6,7-seco-oridonin derivatives | Lead tetraacetate | Oxidative rearrangement | Conversion of oridonin to spirolactone-type diterpenoids. | uc.ptnih.gov |

Preparation of Advanced Polymeric Materials Incorporating this compound Units

The incorporation of this compound units into polymer backbones has been a subject of significant research, aiming to develop advanced materials with unique properties. One of the key methods to achieve this is through ring-opening copolymerization, which allows for the synthesis of polyesters with alternating structures. This section focuses on a specific type of this polymerization: anionic alternating ring-opening copolymerization with epoxides.

Anionic Alternating Ring-Opening Copolymerization with Epoxides

The anionic alternating ring-opening copolymerization of spirodilactones, particularly spirocyclic bis(γ-lactone)s, with epoxides presents a versatile method for synthesizing polyesters with a perfectly alternating sequence of monomer units. This process is of considerable interest as it can lead to polymers with well-defined structures and potentially novel thermal and mechanical properties.

Pioneering work in this area has been conducted by Takeshi Endo and his research group. Their studies have demonstrated the feasibility of this copolymerization, providing insights into the reaction mechanisms and the characteristics of the resulting polymeric materials. The copolymerization typically involves the reaction of a spirocyclic bis(γ-lactone) with a diepoxide in the presence of an anionic initiator.

The general reaction scheme for the anionic alternating ring-opening copolymerization of a spirocyclic bis(γ-lactone) with a diepoxide can be conceptualized as a process where the anionic initiator attacks one of the carbonyl groups of the this compound, leading to the opening of one of the lactone rings. This is followed by the reaction of the resulting carboxylate anion with an epoxide ring, and subsequent propagation leads to the formation of a linear polyester (B1180765) with alternating this compound and epoxide-derived units.

Detailed research findings from these studies, including specific reaction conditions and the properties of the synthesized polymers, are crucial for understanding the structure-property relationships of these materials. However, access to the full experimental data from the primary literature is necessary to provide a comprehensive and detailed analysis. The following table summarizes the types of monomers and catalysts that have been investigated in these studies, based on available information.

| This compound Monomer | Epoxide Comonomer | Catalyst/Initiator System | Resulting Polymer Structure |

| Spirocyclic bis(γ-lactone) | Bisepoxides | Anionic Initiators | Alternating Polyester |

| Bicyclic bis(γ-lactone) | Glycidyl Ethers | Anionic Initiators | Oligomeric Alternating Polyester |

Further detailed investigation into the specific catalysts used, the reaction kinetics, and the thermal and mechanical properties of the resulting polymers is dependent on the availability of more comprehensive research data. The molecular weight, thermal stability (e.g., glass transition temperature and decomposition temperature), and mechanical strength of these polymers are key parameters that are influenced by the choice of monomers and the polymerization conditions.

A deeper analysis of research findings would typically include tables detailing the following:

Table of Monomers: A list of the specific this compound and epoxide monomers used in various studies.

Table of Reaction Conditions: A summary of the solvents, temperatures, reaction times, and catalyst concentrations employed.

Table of Polymer Properties: A compilation of data such as number average molecular weight (Mn), weight average molecular weight (Mw), polydispersity index (PDI), glass transition temperature (Tg), and melting temperature (Tm) for the synthesized copolymers.

Stereochemistry, Chirality, and Resolution in Spirodilactone Research

Enantioselective Synthesis and Diastereoselective Control in Spirodilactone Formation

The synthesis of specific stereoisomers of spirodilactones is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, while diastereoselective control focuses on favoring the formation of one diastereomer over others. numberanalytics.comethz.ch These selective syntheses are crucial as different stereoisomers can exhibit vastly different biological activities. oaepublish.com

One approach to achieving enantioselectivity is through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the stereochemical outcome of the reaction. libretexts.org For instance, the asymmetric oxidation of 3-substituted cyclopentane-1,2-diones using a Sharpless complex has been employed to produce enantioenriched spirodilactones. lookchem.com This method can yield diastereomeric spirodilactones that can then be separated. lookchem.com For example, the asymmetric conversion of diketone 1b resulted in a 6:1 mixture of diastereomeric spirodilactones 2b and 2c . lookchem.com

Diastereoselectivity in this compound formation can be influenced by kinetic or thermodynamic factors. numberanalytics.com Kinetic control favors the faster-forming product, while thermodynamic control favors the more stable product. numberanalytics.com In some cases, the stereochemistry of the starting material dictates the stereochemistry of the product in what is known as a stereospecific reaction. ethz.ch For example, the oxidative spirocyclization of β-furyl amides can lead to the formation of spiro-γ-butenolide-γ-butyrolactones, and the diastereoselectivity of this process can be predicted in some cases by Felkin-Anh analysis. nih.gov

Chiral Resolution Techniques for Racemic Spirodilactones

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. wikipedia.orginnovareacademics.in This is essential for obtaining enantiomerically pure compounds for further study or application.

Enzymatic Hydrolysis for Optical Activity (e.g., Esterase-Catalyzed Resolution)

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Esterases, a class of hydrolase enzymes, have proven effective in the kinetic resolution of racemic spirodilactones. researchgate.netrsc.org In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the this compound, leaving the other enantiomer unreacted. researchgate.netrsc.org

For example, pig liver esterase (PLE) has been successfully used for the hydrolysis of racemic this compound, yielding optically active products with high enantiomeric excess (>90% e.e.) after approximately 50% of the starting material has reacted. researchgate.netrsc.orgrsc.org The enzyme preferentially hydrolyzes the (S)-lactone. researchgate.net This method offers a pathway to, in principle, convert an entire racemic mixture into a single desired enantiomer. researchgate.netrsc.org The efficiency of such resolutions can be high, as demonstrated by the use of lipases for the resolution of various chiral compounds. units.it

| Enzyme | Substrate | Outcome | Enantiomeric Excess (e.e.) |

| Pig Liver Esterase (PLE) | Racemic this compound | Optically active hydrolyzed product and unreacted enantiomer | >90% |

| Pig Liver Esterase (PLE) | γ-phenyl-γ-butyrolactone | Optically active hydrolyzed product and unreacted enantiomer | >90% |

Chromatographic Chiral Separation Methods

Chiral chromatography is a widely used analytical and preparative technique for separating enantiomers. chemistrydocs.comcsfarmacie.cz This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). csfarmacie.czhplc.eu The CSP creates a chiral environment within the chromatography column, causing one enantiomer to be retained longer than the other, thus enabling their separation. csfarmacie.cz

Various types of CSPs are available, including those based on proteins, polysaccharides, and synthetic chiral polymers. mdpi.com For instance, protein-based CSPs, such as those using bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP), have been employed for the separation of a wide range of chiral compounds. csfarmacie.czmdpi.com The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. hplc.eu High-performance liquid chromatography (HPLC) with chiral stationary phases is a particularly powerful method for both analytical and preparative scale separations. csfarmacie.cz

Crystallization-Based Diastereomeric Salt Formation

Another classical method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgchiralpedia.com This technique involves reacting the racemic this compound (if it contains an acidic or basic functional group) with a chiral resolving agent, which is a single enantiomer of another chiral compound. wikipedia.orgardena.com This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties, including solubility. ardena.comresearchgate.net

These differences in solubility allow for the separation of the diastereomers by fractional crystallization. chiralpedia.comresearchgate.net Once the diastereomeric salts are separated, the original enantiomers of the this compound can be recovered by removing the chiral resolving agent. wikipedia.org For example, a racemic acid can be resolved using a chiral base to form diastereomeric salts, which are then separated by crystallization. libretexts.orglibretexts.org The success of this method depends on finding a suitable resolving agent and crystallization conditions that lead to a significant difference in the solubility of the two diastereomers. advanceseng.com In a specific instance, a major diastereomer of a this compound, with an initial enantiomeric excess of 86-88%, was further purified to 98.5% ee through recrystallization. lookchem.com

Conformational Analysis and Stereochemical Stability Studies of this compound Systems

The three-dimensional shape, or conformation, of a this compound molecule is not static and can exist as an ensemble of different interconverting conformers. psu.edu Conformational analysis aims to understand the preferred shapes of the molecule and the energy barriers between them. irbbarcelona.org This is crucial because the biological activity of a molecule is often tied to its ability to adopt a specific "bioactive" conformation. psu.eduirbbarcelona.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are used to study the conformational preferences of spirodilactones. nih.govresearchgate.net These studies can reveal the relative stabilities of different conformers and the factors that influence them, such as steric and electronic effects. beilstein-journals.org

The stereochemical stability of spirodilactones is also a key consideration. This refers to the molecule's resistance to racemization or epimerization (the interconversion of stereoisomers) under various conditions. The presence of fluorine atoms, for example, can significantly influence the conformational stability of cyclic structures like pyrrolidines through stereoelectronic effects such as the gauche and anomeric effects. beilstein-journals.orgbeilstein-journals.org Understanding these factors is important for the synthesis, handling, and storage of enantiomerically pure this compound compounds.

Molecular Mechanisms of Action and Receptor Interactions Pre Clinical Focus

Aldosterone (B195564) Receptor Antagonism at the Molecular Level

Spironolactone's primary mechanism of action is its potent antagonism of the mineralocorticoid receptor (MR). wikipedia.orgwikipedia.org This action is responsible for its diuretic and antihypertensive effects. drugbank.compfizermedicalinformation.com The interaction is characterized by competitive binding and subsequent conformational changes in the receptor.

Spironolactone (B1682167) and its active metabolites act as specific pharmacological antagonists of aldosterone. They achieve this by competitively binding to the mineralocorticoid receptors located at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. pfizermedicalinformation.comnih.gov This competitive inhibition prevents aldosterone from binding to and activating the receptor, thereby inhibiting the reabsorption of sodium and water while retaining potassium. drugbank.compfizermedicalinformation.com

The binding affinity of spironolactone for the MR is high. wikipedia.org Studies have shown that spironolactone competes strongly for [3H]-aldosterone binding to the MR. bioscientifica.comresearchgate.net The affinity of spironolactone for the MR is significantly higher than for other steroid receptors, which is a key determinant of its primary pharmacological effect. ahajournals.org The active metabolite 7α-thiomethyl-spironolactone (TMS) is the major metabolite that interacts with cytosolic mineralocorticoid receptors in the kidneys. nih.govscite.ai Incubation of kidney cytosol with aldosterone leads to a concentration-dependent displacement of TMS from the receptor, demonstrating the competitive nature of this interaction. nih.govscite.ai

The binding of a ligand to a steroid receptor, such as the mineralocorticoid receptor, induces conformational changes that are critical for its function. bioscientifica.com In the case of an agonist like aldosterone, this conformational change allows for the recruitment of co-activator proteins and subsequent gene transcription. bioscientifica.com

Interactions with Other Steroid Receptors (e.g., Progesterone (B1679170), Estrogen, Glucocorticoid)

Spironolactone's molecular interactions are not limited to mineralocorticoid and androgen receptors; it also exhibits weak binding and activity at progesterone, estrogen, and glucocorticoid receptors. drugbank.comwikipedia.org

Progesterone Receptor (PR): Spironolactone and its major active metabolite, canrenone, have been shown to interact with the progesterone receptor. wikipedia.orgnih.gov Canrenone competitively inhibits progesterone binding to uterine cytosolic receptors. nih.gov This interaction may contribute to the menstrual irregularities observed with spironolactone use. nih.gov However, the affinity is relatively weak, and some clinical studies have not found significant progestogenic or antiprogestogenic effects at typical doses. wikipedia.orgdroracle.ai

Estrogen Receptor (ER): Spironolactone has been found to interact with the estrogen receptor, albeit with very low affinity. wikipedia.org It can competitively inhibit the binding of estradiol (B170435) to its receptor. bioscientifica.comnih.govuq.edu.au Studies in rats have shown that spironolactone can exhibit both estrogenic and antiestrogenic effects, similar to a selective estrogen receptor modulator (SERM). wikipedia.orgbioscientifica.comnih.gov

Glucocorticoid Receptor (GR): Spironolactone binds weakly to the glucocorticoid receptor and can act as an antagonist. wikipedia.orgahajournals.orgnih.gov However, this antiglucocorticoid activity is generally considered significant only at very high concentrations that are not typically reached in clinical practice. wikipedia.org Competition experiments have shown that spironolactone has a much lower affinity for the GR compared to dexamethasone. nih.gov

Interactive Data Table: Spironolactone and Metabolite Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki, nM) | Type of Action |

| Spironolactone | Mineralocorticoid Receptor (MR) | 2.32 - 24 | Antagonist |

| Androgen Receptor (AR) | 39.4 - 120 | Antagonist | |

| Progesterone Receptor (PR) | ~400 | Agonist/Antagonist | |

| Estrogen Receptor (ER) | >1,100 | Antagonist | |

| Glucocorticoid Receptor (GR) | 32.6 - 1,400 | Antagonist | |

| Canrenone | Mineralocorticoid Receptor (MR) | ~10-25% of Spironolactone's effect | Antagonist |

| Androgen Receptor (AR) | 0.84 - 14% of DHT's affinity | Antagonist | |

| Progesterone Receptor (PR) | ~300 | Antagonist | |

| 7α-thiomethylspironolactone | Mineralocorticoid Receptor (MR) | ~80% of Spironolactone's effect | Antagonist |

| Androgen Receptor (AR) | 4.2% of DHT's affinity | Antagonist |

Note: Binding affinities are approximate and can vary based on the specific study and experimental conditions. wikipedia.org

Novel Molecular Targets and Pathways

Influence on Pathways Involving Acetyl-CoA Carboxylases by Spirolactones

While direct inhibition of Acetyl-CoA Carboxylases (ACC) by spironolactone has not been conclusively demonstrated in preclinical studies, emerging evidence suggests that spironolactone can modulate metabolic pathways related to lipid metabolism and fatty acid synthesis, where ACC plays a crucial role. ACC is a key enzyme in the synthesis of fatty acids, and its inhibition is a therapeutic target for metabolic diseases. nih.gov

A study investigating the effects of spironolactone on diet-induced diabetes and nonalcoholic fatty liver disease in a mouse model found that spironolactone treatment improved hepatic steatosis and suppressed the expression of lipogenic enzymes. oup.comnih.gov Specifically, mice fed a high-fat and high-fructose diet exhibited elevated serum levels of triglycerides, total cholesterol, and free fatty acids, all of which were significantly suppressed by spironolactone administration. oup.comoup.com Furthermore, the study observed that spironolactone treatment effectively improved the marked accumulation of triglycerides in the liver. oup.comnih.gov

Another line of research has shown that aldosterone, a hormone whose effects are blocked by spironolactone, can induce a state of "trained immunity" in immune cells, which is dependent on the upregulation of fatty acid synthesis. oup.com This aldosterone-induced training effect was abolished by the administration of spironolactone. oup.com This finding suggests an indirect mechanism by which spironolactone can influence fatty acid synthesis pathways.

The table below summarizes the findings from a preclinical study on the effects of spironolactone on lipid metabolism.

| Parameter | Control Diet | High-Fat/High-Fructose Diet (HFFD) | HFFD + Spironolactone |

| Serum Triglyceride | Normal | Significantly Elevated | Significantly Suppressed |

| Serum Total Cholesterol | Normal | Significantly Elevated | Significantly Suppressed |

| Serum Free Fatty Acids | Normal | Significantly Elevated | Significantly Suppressed |

| Hepatic Triglyceride Accumulation | Minimal | Marked Accumulation | Effectively Improved |

| Reference | oup.com | oup.com | oup.com |

DNA Repair Pathway Modulation (e.g., ERCC3 Protein Inhibition)

A significant and novel finding in preclinical research is the identification of spironolactone as a modulator of DNA repair pathways, specifically the Nucleotide Excision Repair (NER) pathway. nih.govpsu.edu The NER pathway is critical for repairing bulky DNA lesions, and its inhibition can enhance the efficacy of certain chemotherapeutic agents.

Spironolactone has been identified as a potent inhibitor of the NER process. nih.govpsu.edu This inhibition is achieved through the targeting of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a key helicase component of the NER machinery. nih.govwikipedia.org Preclinical studies in bladder cancer and multiple myeloma cell lines have demonstrated that spironolactone inhibits the expression of the ERCC3 protein. nih.govwikipedia.org This reduction in ERCC3 protein levels leads to an abrogation of NER capacity, thereby increasing the sensitivity of cancer cells to DNA-damaging agents like platinum-based drugs and melphalan (B128). nih.govpsu.eduwikipedia.org

In one study, siRNA-mediated knockdown of ERCC3 mimicked the effect of spironolactone, confirming that the enhanced cytotoxicity of cisplatin (B142131) was due to the inhibition of the NER pathway through ERCC3 suppression. psu.edu Another study found that spironolactone could revert the resistance of myeloma cells to melphalan by inhibiting NER efficiency. wikipedia.org

The table below details the effects of spironolactone on ERCC3 and NER capacity in preclinical models.

| Cell Line/Model | Treatment | Effect on ERCC3 Protein | Effect on NER Capacity |

| Bladder Cancer Cells | Spironolactone | Inhibition of expression | Abrogated |

| Multiple Myeloma Cells | Spironolactone | Downregulation | Inhibited |

| Reference | nih.govpsu.edu | nih.gov | psu.edu |

Influence on TFIIH Complex Activity

The influence of spironolactone on the ERCC3 protein is directly linked to its impact on the general transcription factor IIH (TFIIH) complex. TFIIH is a multiprotein complex with dual roles in both transcription initiation and DNA repair through the NER pathway. oup.com ERCC3, also known as XPB (Xeroderma Pigmentosum group B), is an essential ATP-dependent DNA helicase subunit of the TFIIH core complex. oup.com

Preclinical studies have shown that spironolactone induces the proteasomal degradation of the XPB subunit of TFIIH. oup.comoup.com This degradation is dose- and time-dependent. mdpi.com By promoting the degradation of XPB, spironolactone effectively disrupts the integrity and function of the TFIIH complex. This disruption has been shown to inhibit transcription. For example, in the context of HIV-1, spironolactone-induced XPB degradation leads to reduced recruitment of RNA polymerase II to the viral genome, thereby suppressing viral transcription. nih.govoup.com

The degradation of XPB appears to be a specific effect, as the levels of another TFIIH subunit, XPD, are not affected by spironolactone treatment. mdpi.com The mechanism involves the ubiquitin-selective segregase VCP/p97, which mediates the spironolactone-induced proteolysis of XPB. mdpi.com

The following table summarizes the research findings on spironolactone's effect on the TFIIH complex.

| Target | Effect of Spironolactone | Downstream Consequence |

| XPB (ERCC3) subunit of TFIIH | Induces proteasomal degradation | Inhibition of NER and transcription |

| TFIIH Complex Integrity | Disrupted | Impaired function in DNA repair and transcription |

| Reference | oup.comoup.commdpi.com | nih.govoup.com |

Mechanisms of Anti-inflammatory Effects at the Cellular Level

Beyond its classical mineralocorticoid receptor antagonism, spironolactone exhibits direct anti-inflammatory effects at the cellular level through various mechanisms. transfemscience.orgahajournals.org These effects are independent of its diuretic properties and contribute to its therapeutic potential in inflammatory conditions.

Preclinical studies have demonstrated that spironolactone can inhibit the production of several key pro-inflammatory cytokines. nih.govahajournals.org In studies using activated human blood leukocytes, spironolactone markedly suppressed the transcription and release of tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov

A key mechanism underlying these anti-inflammatory effects is the inactivation of the nuclear factor-κB (NF-κB) signaling pathway. ahajournals.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Aldosterone is known to activate pro-inflammatory pathways, and spironolactone, by antagonizing the mineralocorticoid receptor, can block these effects. transfemscience.orgsci-hub.se For instance, in human mononuclear leukocytes, canrenone, an active metabolite of spironolactone, blocked aldosterone-mediated inflammation by reducing the expression of markers of oxidative stress. sci-hub.se

Furthermore, spironolactone has been shown to attenuate vascular inflammation by inhibiting endothelial cell-dependent ATP release, which in turn mitigates macrophage activation and the expression of pro-inflammatory molecules like IL-1β.

The table below provides an overview of the cellular anti-inflammatory mechanisms of spironolactone.

| Cellular Target/Pathway | Effect of Spironolactone |

| Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-6) | Inhibition of transcription and release |

| NF-κB Signaling Pathway | Inactivation |

| Endothelial Cell ATP Release | Attenuation |

| Macrophage Activation | Mitigation |

| Reference | nih.gov |

Metabolism and Biotransformation Pathways of Spirodilactones Non Human/cellular

Enzymatic Pathways in Spirodilactone Biotransformation

The enzymatic transformation of spirodilactones is a multifaceted process involving several key pathways. These pathways are catalyzed by a range of enzymes primarily located in the liver and other tissues.

Deacetylation is a critical initial step in the metabolism of certain spirodilactones, such as the drug spironolactone (B1682167). nih.gov This reaction involves the removal of an acetyl group and is catalyzed by esterases found in both microsomal and cytosolic fractions of various tissues, including the liver, kidneys, adrenal glands, and testes. nih.gov Studies have shown that microsomal deacetylation activity is highest in the liver and kidney, while cytosolic activity is more prominent in the adrenal glands and testes. nih.gov The process is sensitive to esterase inhibitors, particularly organophosphate compounds. nih.gov The involvement of different esterase isozymes across various tissues suggests a complex, tissue-specific regulation of spironolactone metabolism. nih.gov

Oxidative metabolism is a major pathway in the biotransformation of many xenobiotics, including spirodilactones. The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a central role in these reactions. patsnap.compharmacologyeducation.orgwikipedia.org CYP3A4, predominantly found in the liver and intestine, facilitates the oxidation of a wide array of substances, converting them into more water-soluble metabolites for easier excretion. patsnap.comwikipedia.org

For spirodilactones, oxidative metabolism can involve reactions like S-oxygenation and hydroxylation. washington.edu For instance, CYP3A4 is known to be the primary enzyme responsible for the oxidative metabolism of various compounds, often by hydroxylation at different positions. nih.gov While specific details on the S-oxygenation of spirodilactones are not extensively documented in the provided results, the general role of CYP enzymes in oxidizing sulfur-containing compounds is well-established. washington.edu The activity of CYP3A4 can be influenced by various inhibitors, which can affect the metabolic clearance and potential toxicity of its substrates. patsnap.com

Reductive and hydrolytic transformations represent another significant route for this compound metabolism. openaccessjournals.com Hydrolysis, the cleavage of a chemical bond by the addition of water, is particularly relevant for the lactone rings present in this compound structures. labce.com

Pig liver esterase, for example, has been shown to catalyze the hydrolysis of this compound, leading to optically active products. rsc.orgrsc.orgresearchgate.net This enzymatic hydrolysis can exhibit enantioselectivity, meaning one enantiomer of a racemic this compound is preferentially hydrolyzed over the other. rsc.orgrsc.orgresearchgate.net Reductive reactions, which involve the addition of hydrogen or removal of oxygen, can also occur, transforming functional groups within the this compound molecule. labce.com For example, the reduction of a ketone group to a hydroxyl group is a common reductive metabolic pathway. labce.com

Role of Spirodilactones as Intermediates in Biosynthetic Pathways

Beyond their role as subjects of metabolism, this compound structures can also appear as transient intermediates in the biosynthesis of other essential molecules.

A notable example of a this compound intermediate is found in the biosynthesis of menaquinone (vitamin K2). nih.govasm.orgnih.gov In organisms like Mycobacterium phlei and Escherichia coli, the conversion of o-succinylbenzoic acid (OSB) to 1,4-dihydroxy-2-naphthoic acid (DHNA), a key step in the menaquinone pathway, proceeds through an unstable o-succinylbenzoyl-CoA (OSB-CoA) intermediate. nih.govasm.orgniu.edu This intermediate can undergo a non-enzymatic, spontaneous conversion into a this compound form of OSB. nih.govnih.govniu.eduresearchgate.net This this compound is considered a product of an aberrant reaction from the main biosynthetic pathway. nih.gov The formation of this this compound has been demonstrated in cell-free extracts of Micrococcus luteus and E. coli. nih.gov

Comparative Metabolism Studies in Cellular Systems and Model Organisms

Studying the metabolism of spirodilactones in various cellular systems and model organisms provides valuable insights into interspecies differences and helps in extrapolating data to human systems.

Physiologically based pharmacokinetic (PBPK) models have been developed to understand the complex metabolism of spironolactone and its primary active metabolites. mdpi.com These models often incorporate data from in vitro systems and account for age-related physiological changes and the ontogeny of metabolic enzymes like CES1 and CYP3A4. mdpi.com For instance, in pediatric PBPK models, the inclusion of CYP3A7, the fetal form of CYP3A, is crucial for accurately predicting metabolism in neonates. mdpi.com

Comparative studies using different model organisms, such as rodents and non-human primates, are essential for characterizing metabolic pathways and potential species-specific differences. psu.eduescholarship.org While yeast models are sometimes used in metabolic research, their applicability to human aging and complex drug metabolism can be limited. frontiersin.org The use of invertebrates like Caenorhabditis elegans and Drosophila is also being explored for screening compounds that may modulate aging-related pathways. nih.gov Global metabolomic profiling in non-human primate models can reveal significant differences in lipid, amino acid, and nucleotide metabolism in response to certain stimuli, highlighting the importance of choosing appropriate animal models for metabolic research. nih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme | Cellular Location | Metabolic Reaction | Substrate Example |

|---|---|---|---|---|

| Esterases | Carboxylesterase 1 (CES1) | Microsomes, Cytosol | Deacetylation | Spironolactone |

| Cytochrome P450 | CYP3A4 | Endoplasmic Reticulum | Hydroxylation, S-Oxygenation | Spironolactone |

| Esterases | Pig Liver Esterase | Cytosol | Lactone Hydrolysis | This compound |

Interactive Data Table: this compound as a Biosynthetic Intermediate

| Biosynthetic Pathway | Precursor | Intermediate | Organism(s) |

|---|---|---|---|

| Menaquinone (Vitamin K2) Biosynthesis | o-Succinylbenzoic acid (OSB) | o-Succinylbenzoyl-CoA (OSB-CoA) -> this compound of OSB | Mycobacterium phlei, Escherichia coli, Micrococcus luteus |

Implications for Metabolic Engineering and Biosynthesis of Related Compounds

The study of this compound formation within the metabolic pathways of non-human organisms, particularly microorganisms, offers significant insights for the fields of metabolic engineering and the biosynthesis of related valuable compounds. This compound in this context is primarily recognized as a spontaneously formed, off-pathway derivative of an unstable intermediate in the menaquinone (Vitamin K2) biosynthesis pathway. nih.govasm.org Understanding the mechanisms that lead to its formation from o-succinylbenzoyl-coenzyme A (OSB-CoA) provides a unique vantage point for manipulating this critical metabolic route for biotechnological applications. asm.orgresearchgate.net

The menaquinone pathway is essential for many bacteria, where it functions in the electron transport chain. nih.gov The inherent instability of the OSB-CoA intermediate, which can be non-enzymatically converted to the this compound form, is a key consideration for engineering efforts. nih.govasm.org This knowledge has direct implications for both the development of novel antimicrobial agents and the production of valuable naphthoquinones.

Metabolic engineering strategies leverage the understanding of such pathways to achieve specific goals, which generally involve three major steps: pathway discovery, pathway assembly, and pathway optimization. researchgate.net In the context of the this compound-associated pathway, this involves identifying the genes responsible for the synthesis of menaquinone precursors, assembling these genes in a suitable host organism, and optimizing the pathway to enhance production or to create novel compounds. researchgate.netnih.gov

One of the primary implications is the potential to engineer microorganisms for the enhanced production of menaquinone or other related naphthoquinones. By understanding the rate-limiting steps and the points of metabolic leakage, such as the formation of this compound, engineers can modify the enzymatic machinery to improve the flux towards the desired product. For instance, enhancing the activity of 1,4-dihydroxy-2-naphthoate (DHNA) synthase, the enzyme that processes the unstable OSB-CoA intermediate, could minimize the formation of the this compound side-product and increase the yield of DHNA, a direct precursor to menaquinone. asm.org

Furthermore, the enzymes from the menaquinone pathway represent a rich toolkit for synthetic biology. By combining these enzymes with others from different metabolic routes in a heterologous host, it is possible to create novel biosynthetic pathways for producing a diverse range of aromatic compounds and quinones. researchgate.netkegg.jp This approach allows for the synthesis of complex molecules that are difficult to produce through traditional chemical methods. The principles of metabolic engineering guide the rational design of these synthetic pathways, addressing challenges such as enzyme expression, cofactor availability, and transport of intermediates. researchgate.net

The table below summarizes key enzymes in the menaquinone pathway whose manipulation is central to these metabolic engineering efforts.

| Enzyme Name | Abbreviation | Function in Pathway | Relevance for Metabolic Engineering |

| o-succinylbenzoate-CoA synthetase | MenE | Activates o-succinylbenzoate (OSB) to OSB-CoA. asm.orgresearchgate.net | A key step for committing the precursor to the pathway. Overexpression can increase flux towards menaquinone. |

| 1,4-dihydroxy-2-naphthoyl-CoA synthase | MenB | Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxynaphthoyl-CoA (DHNA-CoA). nih.govresearchgate.net | A critical enzyme that competes with the spontaneous formation of this compound. It is a target for developing new antibacterial agents. nih.gov |

| DHNA-CoA thioesterase | MenI | Hydrolyzes DHNA-CoA to DHNA in certain phylloquinone biosynthesis pathways. nih.gov | Can be used to channel intermediates towards specific naphthoquinone products. |

The knowledge gleaned from studying the biotransformation pathways involving this compound's precursor also informs the development of new antimicrobial drugs. nih.gov Since the menaquinone pathway is absent in humans, its enzymes, such as MenB, are attractive targets for highly specific antibacterial agents. nih.govresearchgate.net Understanding the instability of the OSB-CoA substrate and its tendency to form this compound is crucial for designing effective enzyme inhibitors that can disrupt this vital bacterial metabolic process. nih.gov

The biosynthesis of various valuable compounds is linked to the precursors and intermediates found in the pathway related to this compound. Metabolic engineering can be applied to channel precursors like chorismate from the shikimate pathway towards the production of a variety of secondary metabolites. researchgate.netkegg.jp

| Compound Class | Precursor Pathway | Examples of Biosynthesized Compounds | Potential Engineering Goal |

| Menaquinones | Shikimate Pathway | Vitamin K2 | Enhanced production in microbial hosts for nutritional supplements. |

| Naphthoquinones | Shikimate, Polyketide | Phylloquinone (Vitamin K1), 7-Methyljuglone | Production of high-value quinones with antimicrobial or other bioactive properties. researchgate.netkegg.jp |

| Tocopherols | Shikimate Pathway | Vitamin E | Diversion of aromatic amino acid precursors to produce antioxidants. kegg.jp |

| Ubiquinone | Shikimate Pathway | Coenzyme Q | Engineering of related pathways to produce other essential electron carriers. kegg.jp |

Structure Activity Relationship Sar Studies of Spirodilactone Derivatives

Methodologies for SAR Analysis in Spirodilactone Chemistry

The analysis of SAR in this compound chemistry employs a combination of experimental and computational methods to systematically investigate the impact of structural modifications on biological activity. numberanalytics.comoncodesign-services.com

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are integral to the development of novel this compound derivatives. iaanalysis.comtemple.edu

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. iaanalysis.comnih.gov It relies on the knowledge of molecules that are known to interact with the biological target. gardp.org By analyzing the common structural features and properties of a series of active this compound analogues, a pharmacophore model can be constructed. This model represents the essential steric and electronic features required for biological activity and guides the design of new compounds with potentially enhanced potency and selectivity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target, such as the mineralocorticoid receptor, is available, SBDD becomes a powerful tool. iaanalysis.comdrugdesign.org This method involves docking candidate this compound derivatives into the ligand-binding pocket of the receptor to predict their binding affinity and orientation. drugdesign.org By visualizing the interactions between the ligand and the receptor's amino acid residues, researchers can make rational modifications to the this compound scaffold to improve binding and, consequently, biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of this compound derivatives and their biological activities. medcraveonline.comwikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. wikipedia.orgjocpr.com

The process typically involves:

Data Set Compilation: A series of this compound derivatives with known biological activities (e.g., IC50 values for MR antagonism) is assembled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

QSAR models provide valuable insights into which molecular properties are most influential for the desired biological effect, thereby guiding the design of more potent and selective this compound derivatives. jocpr.com

Elucidation of Key Pharmacophoric Features for Target Binding

Through extensive SAR studies, key structural elements of the this compound framework have been identified as crucial for interaction with target receptors. temple.edumdpi.com

Structural Determinants for Aldosterone (B195564) Receptor Selectivity

The selectivity of this compound derivatives for the mineralocorticoid receptor (MR) over other steroid receptors, such as the glucocorticoid receptor (GR), is a critical aspect of their therapeutic profile. nih.gov The γ-lactone ring at the C-17 position is a key determinant for the antagonist character of spirolactones. wikipedia.orgbiorxiv.org

Studies involving chimeric receptors of MR and GR have indicated that specific amino acid regions within the ligand-binding domain (LBD) of the MR are crucial for conferring aldosterone binding specificity. nih.gov For instance, the region encompassing amino acids 804-874 of the MR has been shown to be critical for potent activation by aldosterone. nih.gov While the ligand-binding pocket of the MR is largely hydrophobic, the specificity of spironolactone (B1682167) binding does not appear to be solely governed by the amino acids within this pocket. researchgate.netnih.gov

| Feature | Importance for MR Selectivity | Reference |

| C-17 γ-lactone ring | Essential for antagonist activity at the MR. | wikipedia.orgbiorxiv.org |

| C-7 substituent | Sterically hinders interaction with agonist-like aldosterone, contributing to antagonist activity. | wikipedia.org |

| Amino acids 804-874 of MR LBD | Critical for aldosterone binding specificity. | nih.govnih.gov |

Modifications Enhancing or Diminishing Androgen Receptor Interactions

Spironolactone itself possesses antiandrogenic activity due to its ability to bind to the androgen receptor (AR). drugbank.com This interaction is often considered an off-target effect. SAR studies aim to design this compound derivatives with minimized affinity for the AR to improve their selectivity as MR antagonists.

Modifications to the this compound structure can significantly alter its interaction with the AR. For example, the introduction of certain substituents can either increase or decrease binding affinity. Understanding these relationships is key to developing more selective drugs. The androgen receptor's activity is modulated by various post-translational modifications and interactions with coregulatory proteins, which can be influenced by the binding of ligands like spironolactone derivatives. nih.govmdpi.com Research into the N-terminal domain of the AR has also identified it as a potential target for inhibiting AR activity, which could inform the design of this compound analogues with reduced androgenic or antiandrogenic effects. frontiersin.org

SAR in the Context of Enzyme Inhibition and Cellular Pathway Modulation

The principles of SAR are also applied to understand how this compound derivatives can act as enzyme inhibitors and modulate cellular signaling pathways. temple.edu Enzyme inhibitors are crucial in drug discovery for manipulating biochemical pathways. researchgate.net The interaction of a molecule with an enzyme can be competitive, noncompetitive, or uncompetitive, and SAR studies help in elucidating the type of inhibition. nih.gov

Advanced Spectroscopic and Characterization Techniques in Spirodilactone Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of spirodilactone metabolism, offering unparalleled sensitivity and accuracy for the identification and structural elucidation of metabolites. chromatographyonline.comcriver.com This technique's ability to provide precise mass measurements (typically with less than 5 ppm error) allows for the determination of the elemental composition of metabolites. chromatographyonline.com When coupled with liquid chromatography (LC-MS), HRMS facilitates the separation and detection of metabolites from complex biological matrices. taylorandfrancis.com

The general workflow for metabolite profiling using HRMS involves comparing the mass spectra of samples from in vitro or in vivo studies with that of the parent this compound compound. chromatographyonline.com Post-acquisition data mining of full-scan HRMS data allows for the detection of potential metabolites. nih.gov The structural assignment of these metabolites is then achieved by analyzing changes in elemental composition and comparing their MS/MS fragmentation patterns with that of the parent drug. chromatographyonline.com This approach is crucial for identifying metabolic "soft spots" and understanding the biotransformation pathways of this compound compounds. chromatographyonline.comdiva-portal.org The use of stable isotope tracing in conjunction with HRMS can further enhance the efficacy of metabolite identification. frontiersin.org

Key applications of HRMS in this compound research include:

Metabolite Profiling: Comprehensive screening and identification of metabolites in biological samples. criver.comdiva-portal.org

Structural Elucidation: Determining the chemical structures of novel metabolites through accurate mass and fragmentation analysis. taylorandfrancis.comsemanticscholar.org

Biotransformation Pathway Analysis: Mapping the metabolic fate of this compound compounds. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of this compound compounds in both solution and solid states. researchgate.netmsu.edu Modern high-frequency NMR instruments provide well-resolved spectra, enabling the precise determination of molecular structures and the study of dynamic processes. researchgate.net

For structural elucidation, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of individual atoms. conductscience.com The chemical shifts, coupling constants, and signal intensities observed in these spectra are used to piece together the molecular framework. nih.gov For more complex this compound structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are essential for establishing connectivity between atoms. mdpi.com

Conformational analysis of the flexible ring systems often present in spirodilactones is another critical application of NMR. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space interactions, allowing for the determination of the relative orientation of atoms and the predominant conformers in solution. mdpi.com Solid-state NMR (ssNMR) is particularly valuable for analyzing the conformations of spirodilactones in their crystalline or amorphous forms, revealing subtle structural differences that may not be apparent in solution. researchgate.netamericanpharmaceuticalreview.com

| NMR Technique | Primary Application in this compound Research | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Basic Structural Elucidation | Chemical environment of hydrogen and carbon atoms, basic connectivity. conductscience.com |

| 2D NMR (COSY, HSQC, HMBC) | Complex Structural Elucidation | H-H, C-H, and long-range C-H correlations for unambiguous structure determination. mdpi.com |

| NOESY | Conformational Analysis (Solution) | Through-space proton-proton distances, identification of predominant conformers. mdpi.com |

| Solid-State NMR (ssNMR) | Conformational Analysis (Solid) | Atomic-level conformation in the solid state, detection of multiple conformations. researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Polymorphic and Solid-State Studies (Beyond Basic Identification)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers powerful, non-destructive methods for investigating the solid-state properties of spirodilactones, particularly polymorphism. nih.govcapes.gov.br These techniques probe the vibrational modes of molecules, which are sensitive to the crystalline environment, allowing for the differentiation of various polymorphic forms. americanpharmaceuticalreview.comresearchgate.net

The infrared and Raman spectra of different polymorphs of a this compound can exhibit distinct differences in band positions, relative intensities, and the number of observed bands. americanpharmaceuticalreview.comsci-hub.st These spectral variations arise from differences in molecular conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. americanpharmaceuticalreview.com For instance, studies on spironolactone (B1682167) have utilized FT-IR and Raman spectroscopy to differentiate between its polymorphic forms based on characteristic vibrational frequencies. researchgate.netnih.gov

Beyond simple identification, these techniques are employed for:

Quantitative Analysis: Determining the composition of polymorphic mixtures.

Real-time Monitoring: In-situ tracking of solid-state transformations, such as transitions between different crystalline forms or between crystalline and amorphous states. nih.gov

Interaction Probing: Investigating intermolecular interactions within the crystal structure. nih.gov

Raman spectroscopy is particularly advantageous for solid-state analysis due to its minimal sample preparation requirements and its ability to probe low-frequency lattice vibrations, which can provide crucial information about the crystal packing. sci-hub.st The combination of experimental spectra with theoretical calculations, such as periodic Density Functional Theory (DFT), can lead to a complete assignment of vibrational modes and a deeper understanding of the solid-state structure. mdpi.com

| Spectroscopic Technique | Key Findings in Spironolactone Polymorphism Studies | Reference |

|---|---|---|

| FT-Raman and DRIFTS (FT-IR) | Differentiated four representative polymorphic samples based on spectral patterns. Assigned C=O, C=C, and C-S stretching modes. | nih.gov |

| High-Pressure FT-IR and Raman | Revealed that two polymorphic forms (I and II) undergo pressure-induced structural transformations at different pressure ranges. | researchgate.net |

| Combined Spectroscopic and Thermal Analysis | Showed that different crystalline forms obtained from various solvents exhibit distinct melting points and aqueous solubilities. | researchgate.net |

X-ray Crystallography for Absolute Configuration and Crystal Packing

A crucial application of X-ray crystallography in this compound research is the determination of the absolute configuration of chiral molecules. nih.gov This is achieved through the analysis of anomalous scattering effects, which are subtle differences in the diffraction pattern caused by the interaction of X-rays with the electrons of the atoms in a non-centrosymmetric crystal. mit.edu The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute structure. nih.govchem-soc.si While traditionally requiring the presence of heavy atoms, modern techniques and instrumentation have made it possible to determine the absolute configuration of light-atom molecules, which is often the case for spirodilactones. mit.edu

Furthermore, X-ray crystallography provides detailed insights into the crystal packing, which is the arrangement of molecules in the crystal lattice. mdpi.com Understanding the crystal packing is essential as it is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions, which can influence the physical properties of the solid material, including its stability and dissolution rate. rsc.orgrsc.org Analysis of the crystal structure of this compound derivatives reveals how these molecules arrange themselves in the solid state, often forming specific packing motifs. mdpi.comresearchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques used to investigate the stereochemical properties of chiral this compound compounds. numberanalytics.com These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. ntu.edu.sg

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. photophysics.com A CD spectrum provides information about the electronic transitions within a chiral molecule and is particularly sensitive to its three-dimensional structure. genesilico.pl For spirodilactones, CD spectroscopy is instrumental in:

Determining Absolute Configuration: By comparing experimental CD spectra with those calculated for different enantiomers using quantum chemical methods, the absolute configuration can be assigned. researchgate.net

Conformational Analysis: Changes in the CD spectrum can reflect conformational changes in the molecule.

Studying Molecular Interactions: CD can be used to monitor changes in chirality upon interaction with other molecules. genesilico.pl

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orgtaylorandfrancis.com The ORD spectrum, characterized by Cotton effects in the region of an absorption band, is closely related to the CD spectrum through the Kronig-Kramers transforms. pg.edu.pl Like CD, ORD is a valuable tool for determining the absolute configuration and conformation of chiral spirodilactones. numberanalytics.com The sign and magnitude of the Cotton effect can provide direct evidence of the stereochemistry of the molecule. pg.edu.pl

Together, CD and ORD provide a comprehensive picture of the chiroptical properties of spirodilactones, which are fundamental to their biological activity and stereochemical characterization. pg.edu.pl

Theoretical and Computational Chemistry Studies of Spirodilactones

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com In the context of spirodilactones, MD simulations are crucial for understanding how these ligands interact with their biological targets, such as receptors and enzymes. These simulations provide a dynamic view of the binding process, revealing key information about the stability of the ligand-receptor complex, the specific interactions that govern binding, and the conformational changes that may occur in both the ligand and the receptor upon binding. mdpi.commdpi.com

The process of an MD simulation involves several key steps:

System Setup: A three-dimensional model of the spirodilactone ligand and its receptor is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. mdpi.com

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This allows for the calculation of the forces acting on each atom.

Integration of Equations of Motion: Newton's equations of motion are solved for each atom, allowing their positions and velocities to be updated over small time steps. mdpi.com

Trajectory Analysis: The resulting trajectory, a history of atomic positions, velocities, and energies, is analyzed to extract meaningful information about the ligand-receptor interactions. mdpi.com

Through MD simulations, researchers can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity and selectivity of this compound derivatives. researchgate.net This detailed understanding at the atomic level is instrumental in the rational design of new this compound-based therapeutic agents with improved efficacy and specificity. mdpi.com The insights gained from these simulations can guide the modification of the this compound scaffold to enhance its interaction with the target receptor. mdpi.comresearchgate.net

The following table summarizes the key applications of MD simulations in studying this compound-receptor interactions:

| Application | Description |

| Binding Pose Prediction | Refines the initial docking poses of spirodilactones within the receptor's binding site to identify the most stable and energetically favorable conformations. researchgate.net |

| Binding Affinity Estimation | Calculates the free energy of binding, providing a quantitative measure of the ligand's affinity for the receptor. consensus.appnih.gov |

| Conformational Sampling | Explores the different conformations that the this compound and the receptor can adopt, revealing the dynamic nature of their interaction. mdpi.comnih.gov |

| Water Molecule Analysis | Investigates the role of water molecules in mediating the interaction between the this compound and the receptor. nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity